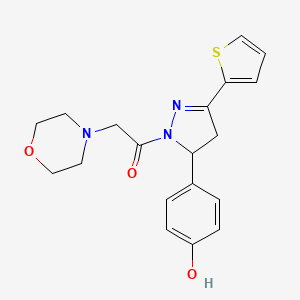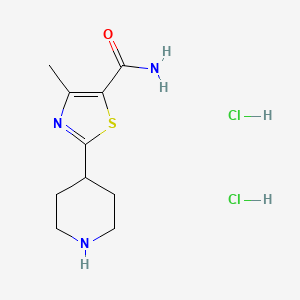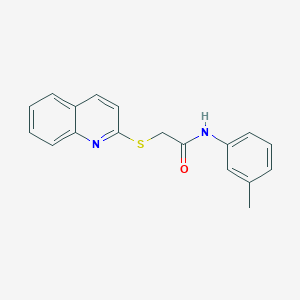
2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(quinolin-2-ylthio)-N-(m-tolyl)acetamide, also known as QTA, is a chemical compound that has gained attention for its potential use in scientific research. QTA is a derivative of quinoline, a heterocyclic aromatic compound that has been extensively studied for its biological properties.
科学的研究の応用
Antimicrobial and Antitubercular Applications
Quinoline derivatives, such as 2-(quinolin-4-yloxy)acetamides, have shown significant potential in the treatment of tuberculosis, including drug-susceptible and drug-resistant strains. These compounds have demonstrated potent antitubercular activity with minimum inhibitory concentration (MIC) values as low as 0.05 μM, showing activity against drug-resistant strains without apparent toxicity to mammalian cells. They also exhibit intracellular activity against Mycobacterium tuberculosis in infected macrophages, indicating their potential as drug candidates for tuberculosis treatment (Pissinate et al., 2016) (Giacobbo et al., 2017).
Antiviral Research
Quinoline derivatives have also been investigated for their antiviral properties. For instance, certain quinoline-based compounds have been found to inhibit HIV-1 replication by targeting the virus's integrase enzyme, thereby preventing the integration of the viral genome into the host DNA. This highlights the potential of quinoline derivatives as allosteric inhibitors of HIV-1 integrase, offering a promising approach for developing antiretroviral therapies (Kessl et al., 2012).
Sensor Development
Quinoline-based sensors have been developed for detecting metal ions, demonstrating high selectivity and sensitivity. These sensors are capable of distinguishing between different metal ions, such as cadmium and zinc, through fluorescence enhancement or quenching mechanisms. This application is crucial for environmental monitoring and the detection of metal ions in various samples (Zhou et al., 2012).
Rhizogenesis in Plant Cloning
In the field of agriculture, derivatives of quinoline have been investigated for their effects on rhizogenesis, the process of root formation, in plant cloning. This research has potential implications for improving plant propagation techniques and enhancing agricultural productivity (Zavhorodnii et al., 2022).
特性
IUPAC Name |
N-(3-methylphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-13-5-4-7-15(11-13)19-17(21)12-22-18-10-9-14-6-2-3-8-16(14)20-18/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHERELRODFZRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)

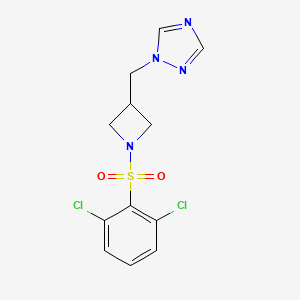
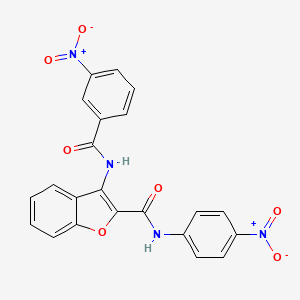
![Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2673885.png)
![1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2673887.png)
![2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2673888.png)
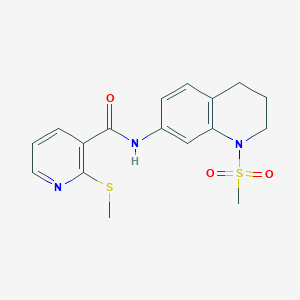
![1-(4-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2673892.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2673898.png)
